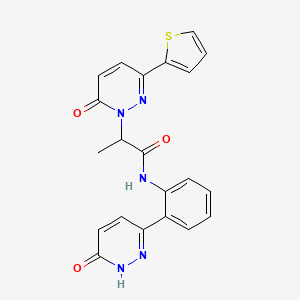

![molecular formula C19H20ClN5O2 B2488145 2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-环己基乙酰胺](/img/structure/B2488145.png)

2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-环己基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

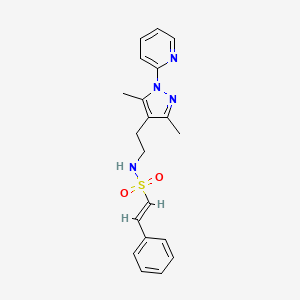

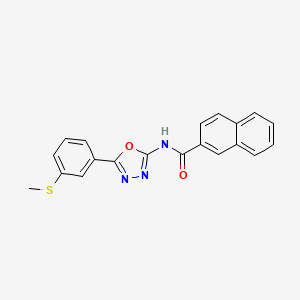

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与结构阐明

该化合物的合成起始于5-氨基-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮(5)。各种衍生物,包括吡唑并[3,4-d]嘧啶-4(5H)-酮(7-12)、稠合吡唑并[3',4':4,5]嘧啶[1,2-b]哒嗪-4(1H)-酮(14-16)和7,8,9,10-四氢吡唑并[3',4':4,5]嘧啶[1,2-b]噌啉-4(1H)-酮(17),被合成 。结构通过红外光谱、1H NMR、13C NMR、质谱和元素分析得到确认。

抗炎活性

该化合物的抗炎潜力使用大鼠角叉菜胶诱导的足爪肿胀模型进行评估。几个衍生物表现出良好的抗炎活性,其中化合物10b和11a-f显示出一致的效果。 值得注意的是,5-{[4-(4-溴苯基)-3-(4-氯苯基)-1,3-噻唑-2(3H)-亚基]氨基}-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮(11e)及其3,4-双(4-氯苯基)类似物(11f)展现出与吲哚美辛相当的功效,同时最大限度地减少了致溃疡作用 .

亲脂性和生物学反应

亲脂性(C log P)的理论计算表明它影响了这些化合物的生物活性。 C log P值与抗炎效果之间的相关性提供了对其药理学行为的见解 .

CDK2抑制(附加内容)

虽然与该化合物没有直接关系,但CDK2抑制是癌症治疗的一个有吸引力的靶点,选择性地影响肿瘤细胞 .

量子化学性质(附加内容)

合成旨在获得具有生物活性的嘧啶-2-酮骨架,其量子化学性质与实验结果相关 .

抗菌活性(附加内容)

另一项研究重点介绍了有效的衍生物N-(4-苯氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺,它表现出显著的抗菌活性 .

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest .

Pharmacokinetics

These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against certain cell lines . Most notably, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial component for cell proliferation . This interaction suggests that 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide could potentially be used in cancer treatment .

Cellular Effects

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide has shown to have significant effects on various types of cells and cellular processes . It has been observed to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, suggesting its potential as an anti-proliferative agent .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide on cellular function have been observed in both in vitro and in vivo studies

属性

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVHOORCVJFQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)

![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)

![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)